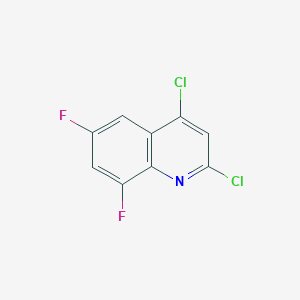

![molecular formula C14H11Cl2NO4S B2420508 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid CAS No. 339103-18-3](/img/structure/B2420508.png)

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

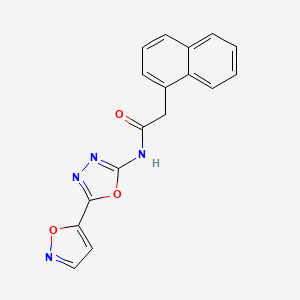

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid, commonly referred to as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C14H11Cl2NO4S and a molecular weight of 360.21 .

Molecular Structure Analysis

The molecular structure of 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid is characterized by the presence of a sulfonyl group attached to an anilino group and an acetic acid group . The molecule has a dichlorophenyl ring, which is a common structural feature in many organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid include a molecular weight of 360.21 . More specific properties such as melting point or solubility were not found in the search results.Applications De Recherche Scientifique

Spectrophotometric Determination

Shivhare, Raju, and Gupta (1991) developed a spectrophotometric method for determining 2,4-dichlorophenoxy acetic acid (2,4-D) in water, grains, and plant materials. This method uses 6 amino-1-naphthol-3 sulfonic acid (J acid) and can detect 2,4-D in a range of 0.8-6.4 ppm (Shivhare, Raju, & Gupta, 1991).

Herbicide Determination

Shah, Jan, and Bashir (2006) described a flow injection spectrophotometric method for determining the herbicide 2,4-D. The method is based on diazotization and is faster and simpler than chromatographic methods, with a sample throughput of 90 samples per hour (Shah, Jan, & Bashir, 2006).

Sulfonation and Sulfation Reactions

Wit and Cerfontain (2010) researched the reactions of chloro- and dichlorophenols, including 2,4-D, with sulfuric acid and sulfur trioxide in various solvents. They found that the sulfonic acid isomer distribution is influenced by the ortho- and para-directing effects of the hydroxy substituent (Wit & Cerfontain, 2010).

Electrochemical Degradation

Niu et al. (2013) studied the electrochemical degradation of 2,4-dichlorophenol (2,4-DCP), an analog of 2,4-D, in aqueous solutions. They found that degradation followed pseudo first-order kinetics, and this method could be effective for treating wastewater contaminated with chlorophenols (Niu et al., 2013).

Mutagenic Reactivity Studies

Jolivette, Kende, and Anders (1998) examined the mutagenicity of 2-chloro-4-(methylthio)butanoic acid, an analog of 2,4-D. They identified reactive intermediates potentially associated with mutagenicity through experiments with 4-chlorophenol and aniline (Jolivette, Kende, & Anders, 1998).

Propriétés

IUPAC Name |

2-(N-(2,4-dichlorophenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)22(20,21)17(9-14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRKULBNEVUILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)

![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)

![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)

![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)

![N-(2-ethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2420441.png)

![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B2420447.png)

![(1R,5S)-8-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2420448.png)